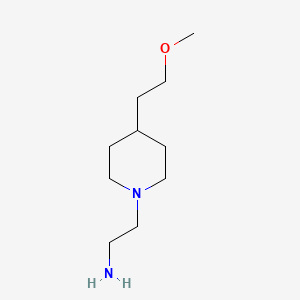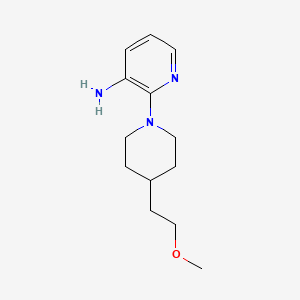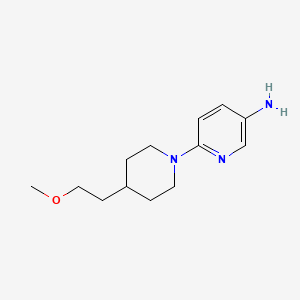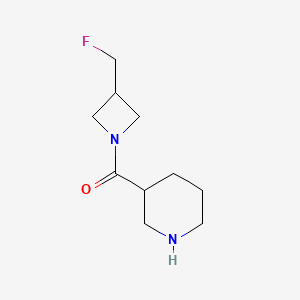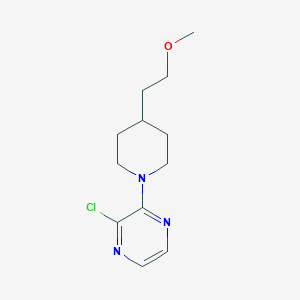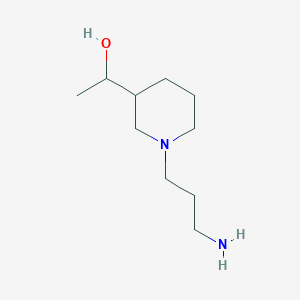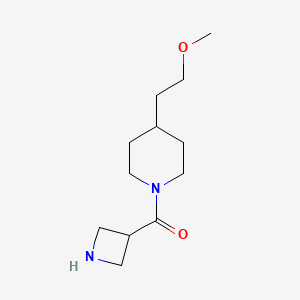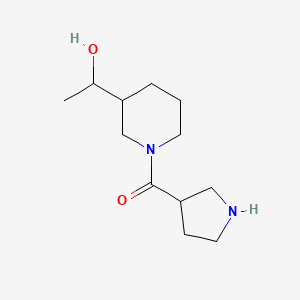![molecular formula C13H16F2N2 B1477088 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline CAS No. 2097993-83-2](/img/structure/B1477088.png)
2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline
Vue d'ensemble
Description
2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline is a useful research compound. Its molecular formula is C13H16F2N2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sondes biologiques
En raison de son potentiel de fluorescence ou d'autres propriétés optiques, ce composé pourrait être utilisé comme une sonde biologique. Il pourrait être utilisé pour marquer les biomolécules ou les cellules, aidant à la visualisation et à l'étude des processus biologiques.
Chacune de ces applications représente un domaine de recherche unique où « 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline » pourrait avoir un impact significatif. La structure du composé suggère une polyvalence qui pourrait être exploitée dans diverses disciplines scientifiques. Bien que la littérature actuelle ne fournisse pas d'études spécifiques sur ce composé, l'analyse est basée sur les applications connues de structures moléculaires et de groupes fonctionnels similaires .
Mécanisme D'action
Target of Action
Similar compounds, such as 3-pyrroline-2-ones, have been found to play a significant structural role in a variety of bioactive natural compounds .
Mode of Action
It’s worth noting that similar compounds have shown antioxidant activity, acting as radical scavengers .
Biochemical Pathways
Similar compounds have been found to possess a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to possess a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-hiv-1, anti-inflammatory, and antioxidant effects .
Action Environment
It’s worth noting that the efficacy of similar compounds as radical scavengers has been found to be comparable in both polar and non-polar environments .
Propriétés
IUPAC Name |
2-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2/c14-13(15)6-5-9-7-17(8-10(9)13)12-4-2-1-3-11(12)16/h1-4,9-10H,5-8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUPXIWWEIIFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C3=CC=CC=C3N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


